molecular formula C22H19ClN6O3S B10874341 N-(6-chloropyridazin-3-yl)-4-{[(1Z)-1-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)ethyl]amino}benzenesulfonamide

N-(6-chloropyridazin-3-yl)-4-{[(1Z)-1-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)ethyl]amino}benzenesulfonamide

Cat. No.: B10874341
M. Wt: 482.9 g/mol
InChI Key: NKKYEYNVGIUYRY-UHFFFAOYSA-N
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Description

N-(6-chloropyridazin-3-yl)-4-{[(1Z)-1-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)ethyl]amino}benzenesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chloropyridazine moiety, a pyrazolone ring, and a benzenesulfonamide group, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-chloropyridazin-3-yl)-4-{[(1Z)-1-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)ethyl]amino}benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Chloropyridazine Moiety: This step involves the chlorination of pyridazine using reagents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) under reflux conditions.

    Synthesis of the Pyrazolone Ring: The pyrazolone ring is synthesized through the condensation of hydrazine with an appropriate β-keto ester, followed by cyclization.

    Coupling of the Chloropyridazine and Pyrazolone: The chloropyridazine and pyrazolone intermediates are coupled using a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF).

    Introduction of the Benzenesulfonamide Group: The final step involves the reaction of the coupled intermediate with benzenesulfonyl chloride in the presence of a base such as triethylamine (TEA) to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(6-chloropyridazin-3-yl)-4-{[(1Z)-1-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)ethyl]amino}benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to reduce specific functional groups.

    Substitution: The chloropyridazine moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced functional groups (e.g., alcohols, amines)

    Substitution: Substituted derivatives with various nucleophiles

Scientific Research Applications

N-(6-chloropyridazin-3-yl)-4-{[(1Z)-1-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)ethyl]amino}benzenesulfonamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials, dyes, and agrochemicals.

Mechanism of Action

The mechanism of action of N-(6-chloropyridazin-3-yl)-4-{[(1Z)-1-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)ethyl]amino}benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced potency, selectivity, or stability in various applications.

Properties

Molecular Formula

C22H19ClN6O3S

Molecular Weight

482.9 g/mol

IUPAC Name

N-(6-chloropyridazin-3-yl)-4-[1-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)ethylideneamino]benzenesulfonamide

InChI

InChI=1S/C22H19ClN6O3S/c1-14(21-15(2)27-29(22(21)30)17-6-4-3-5-7-17)24-16-8-10-18(11-9-16)33(31,32)28-20-13-12-19(23)25-26-20/h3-13,27H,1-2H3,(H,26,28)

InChI Key

NKKYEYNVGIUYRY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=CC=C2)C(=NC3=CC=C(C=C3)S(=O)(=O)NC4=NN=C(C=C4)Cl)C

Origin of Product

United States

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